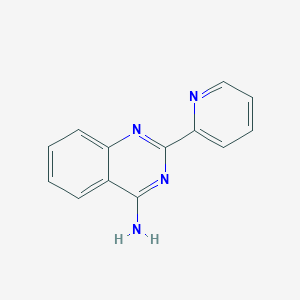

2-(Pyridin-2-yl)quinazolin-4-amine

Vue d'ensemble

Description

2-(Pyridin-2-yl)quinazolin-4-amine is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction . The synthesis of a new ligand 2-pyridine-2-yl-3 (pyridine-2-carboxylideneamino)-quinazolin-4 (3H)-one (PPCAQ) is also described .Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis

Quinazoline derivatives have shown a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . Synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition .Applications De Recherche Scientifique

Anticancer Activity : 2,4-Disubstituted quinazolines, synthesized from intermediates including 2-(pyridin-2-yl)quinazolin-4-amine, have shown significant in vitro anticancer activity against various cancer cell lines, including human adenocarcinoma and breast cancer (Gurubasavaraj & Moshin, 2020).

C-H Bond Amination : The compound has been used as a directing group in promoting C-H amination mediated by cupric acetate, demonstrating effectiveness in modifying benzamide derivatives (Zhao et al., 2017).

Treatment of Atrial Fibrillation : Derivatives of 2-(Pyridin-2-yl)quinazolin-4-amine have been identified as potent IKur current blockers, showing promise as treatments for atrial fibrillation (Gunaga et al., 2017).

Synthesis of Heterocycles : The compound has been used in the synthesis of various heterocyclic compounds, including N-fused heterocycles, demonstrating its versatility in organic synthesis (Xu & Alper, 2015).

EGFR Inhibitors : 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines, starting from 4-chloro derivative VI via reaction with 2-(Pyridin-2-yl)quinazolin-4-amine, have been synthesized and evaluated as EGFR inhibitors for targeted anticancer therapy (Allam et al., 2020).

Antimalarial Activity : 6,7-Dimethoxyquinazoline-2,4-diamines, synthesized from 2-(Pyridin-2-yl)quinazolin-4-amine, have shown high antimalarial activity, identifying them as promising drug leads (Mizukawa et al., 2021).

Antimicrobial Activity : Certain derivatives of 2-pyridylquinazoline, synthesized using 2-(Pyridin-2-yl)quinazolin-4-amine, have exhibited selective antibacterial activity, particularly against Gram-positive bacteria (Eweas et al., 2021).

Safety And Hazards

Orientations Futures

Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This study accelerates the designing process to generate a greater number of biologically active candidates .

Propriétés

IUPAC Name |

2-pyridin-2-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJLXTFDNXURTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)quinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B351656.png)

![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)

![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)